molecular formula C16H12BrNO3S3 B2825351 2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1448128-41-3

2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No. B2825351
CAS RN: 1448128-41-3
M. Wt: 442.36
InChI Key: CNGZBNYKWOAYSY-UHFFFAOYSA-N
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Description

“2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Compounds related to "2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide" have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). One study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in PDT, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another study focused on the synthesis of benzenesulfonamide derivatives that inhibited carbonic anhydrase I and II isoenzymes. These inhibitors have therapeutic potential in conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. The study found that certain derivatives showed strong inhibitory effects, suggesting their utility in further detailed carbonic anhydrase inhibition studies (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Future Directions

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” and similar compounds may be the subject of future research.

properties

IUPAC Name

2-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGZBNYKWOAYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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